molecular formula C6H13N B12942853 (2S,4S)-2,4-Dimethylpyrrolidine CAS No. 1932438-81-7

(2S,4S)-2,4-Dimethylpyrrolidine

Cat. No.: B12942853
CAS No.: 1932438-81-7
M. Wt: 99.17 g/mol
InChI Key: DUOJVRWFIHNZTJ-WDSKDSINSA-N
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Description

(2S,4S)-2,4-Dimethylpyrrolidine is a chiral organic compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in organic synthesis and medicinal chemistry. The (2S,4S) configuration indicates the specific stereochemistry of the molecule, which is important for its biological activity and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-2,4-Dimethylpyrrolidine can be achieved through several methods. One common approach involves the asymmetric hydrogenation of a suitable precursor, such as a tetrasubstituted enamine, using a rhodium-based catalyst. This method provides high enantioselectivity and yields the desired (2S,4S) configuration .

Industrial Production Methods

Industrial production of this compound often involves large-scale asymmetric hydrogenation processes. These processes utilize advanced catalytic systems and optimized reaction conditions to achieve high yields and purity. The use of chiral ligands and catalysts is crucial for maintaining the stereochemical integrity of the product .

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-2,4-Dimethylpyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce a variety of N-substituted pyrrolidines .

Scientific Research Applications

(2S,4S)-2,4-Dimethylpyrrolidine has several scientific research applications:

Mechanism of Action

The mechanism of action of (2S,4S)-2,4-Dimethylpyrrolidine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The stereochemistry of the molecule plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • (2S,4R)-2,4-Dimethylpyrrolidine
  • (2R,4S)-2,4-Dimethylpyrrolidine
  • (2R,4R)-2,4-Dimethylpyrrolidine

Uniqueness

(2S,4S)-2,4-Dimethylpyrrolidine is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. The (2S,4S) configuration can lead to different interactions with molecular targets compared to other stereoisomers, making it valuable in research and industrial applications .

Properties

CAS No.

1932438-81-7

Molecular Formula

C6H13N

Molecular Weight

99.17 g/mol

IUPAC Name

(2S,4S)-2,4-dimethylpyrrolidine

InChI

InChI=1S/C6H13N/c1-5-3-6(2)7-4-5/h5-7H,3-4H2,1-2H3/t5-,6-/m0/s1

InChI Key

DUOJVRWFIHNZTJ-WDSKDSINSA-N

Isomeric SMILES

C[C@H]1C[C@@H](NC1)C

Canonical SMILES

CC1CC(NC1)C

Origin of Product

United States

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